molecular formula C17H19FN2O3S B2506544 1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide CAS No. 2034355-26-3

1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2506544
CAS No.: 2034355-26-3
M. Wt: 350.41
InChI Key: CWNAEUIPUMNXRJ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide is a methanesulfonamide derivative featuring a 2-fluorophenyl group and a 4-(3-methoxyazetidin-1-yl)phenyl substituent. The compound’s structure combines a sulfonamide scaffold with a conformationally constrained azetidine ring, a feature that may enhance target selectivity and pharmacokinetic properties compared to bulkier heterocycles.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-23-16-10-20(11-16)15-8-6-14(7-9-15)19-24(21,22)12-13-4-2-3-5-17(13)18/h2-9,16,19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNAEUIPUMNXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation or other suitable methods.

    Introduction of the Methoxyazetidinyl Group: The methoxyazetidinyl group is introduced via a nucleophilic substitution reaction, often using azetidine derivatives.

    Coupling with Methanesulfonamide: The final step involves the coupling of the intermediate with methanesulfonamide under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques can further improve the scalability of the synthesis.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of derivatives with altered functional groups.

Scientific Research Applications

1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Target Key Findings Reference
Target Compound Methanesulfonamide 2-fluorophenyl, 4-(3-methoxyazetidin-1-yl)phenyl Not explicitly stated Hypothesized to modulate kinase or GPCR activity due to sulfonamide scaffold and azetidine moiety -
BAY 1143572 (Atuveciclib) Triazine-linked sulfonamide 1,3,5-triazine core with aryl groups PTEFb/CDK9 High selectivity for CDK9; IC₅₀ = 3–6 nM. The triazine core enhances binding to ATP pockets.
N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide Benzimidazole-sulfonamide hybrid Trifluoromethylphenyl, benzimidazole Not specified Synthesized via iodoacetic acid-mediated cyclization; high yield (82%) due to optimized methodology.
Sulfentrazone Metabolites (e.g., DMS, HMS) Methanesulfonamide with triazolone Dichlorophenyl, difluoromethyl Herbicidal activity Metabolites retain herbicidal efficacy; HMS exhibits reduced soil mobility compared to parent compound.

Key Observations:

  • Azetidine vs.
  • Fluorophenyl Substitution : The 2-fluorophenyl group may enhance metabolic stability and lipophilicity, similar to trifluoromethylphenyl groups in ’s benzimidazole derivative .
  • Sulfonamide Role : The methanesulfonamide moiety is a common pharmacophore in kinase inhibitors (e.g., BAY 1143572) and pesticide metabolites (e.g., sulfentrazone derivatives), suggesting dual applicability in drug and agrochemical design .

Key Observations:

  • Synthetic Complexity : The target compound’s synthesis likely parallels ’s triazine derivatives, requiring palladium-catalyzed cross-coupling for azetidine-phenyl linkage .
  • Solubility Trends : The 3-methoxyazetidine group may confer better aqueous solubility than BAY 1143572’s triazine core but lower than benzimidazole derivatives due to reduced aromaticity .

Biological Activity

1-(2-Fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C19H22F N3O2S
  • Molecular Weight : 357.46 g/mol

The compound features a sulfonamide group, which is known to exhibit diverse biological activities, including antibacterial and antidiabetic effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to glucocorticoid metabolism.

Key Enzymatic Targets:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in the conversion of cortisone to cortisol, influencing glucose metabolism and inflammation. Inhibition of 11β-HSD1 has been linked to potential therapeutic benefits in conditions such as type 2 diabetes and metabolic syndrome .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against 11β-HSD1. The reported IC50 value for this inhibition is approximately 503 nM, indicating a potent effect compared to other known inhibitors .

In Vivo Studies

In animal models, particularly cynomolgus monkeys and diet-induced obesity (DIO) mice, the compound has shown promising pharmacodynamic effects. Notably, it demonstrated an effective dose (ED) of 500 mg/kg, with favorable pharmacokinetic properties that support oral bioavailability .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Metabolic Syndrome : In a study involving DIO mice, treatment with the compound resulted in improved glucose tolerance and reduced insulin resistance, suggesting its potential as an antidiabetic agent.
  • Phase I Clinical Trials : Initial human trials indicated that the compound was well-tolerated with manageable side effects, paving the way for further clinical development targeting metabolic disorders .

Summary of Research Findings

Study TypeFindingsReference
In VitroIC50 against 11β-HSD1: ~503 nM
In Vivo (Animal)ED in cynomolgus monkeys: 500 mg/kg
Clinical TrialsWell-tolerated; potential for treating metabolic syndrome

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